2-Isobutyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid
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Overview
Description
2-Isobutyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound that features an imidazo[4,5-b]pyridine core. This structure is known for its diverse biological activities and potential therapeutic applications. The compound is of significant interest in medicinal chemistry due to its structural resemblance to purines, which are essential components of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid typically involves the construction of the imidazo[4,5-b]pyridine core. One common method starts with the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid, followed by intramolecular cyclization . Another approach involves the use of 2,3-diaminopyridine derivatives, which are synthesized from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The nitro group is reduced, and the resulting 2,3-diaminopyridine undergoes cyclization to form the imidazo[4,5-b]pyridine core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2-Isobutyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Palladium on carbon, Raney nickel, sodium borohydride.
Substitution reagents: Halogens, organometallic reagents for cross-coupling reactions.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Isobutyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 2-Isobutyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. It can act as a GABA A receptor agonist, influencing neurotransmission in the central nervous system . Additionally, it may inhibit enzymes involved in metabolic pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
2-Isobutyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid can be compared with other imidazo[4,5-b]pyridine derivatives, such as:
Rimegepant: Used for treating migraines.
Telcagepant: An investigational drug for migraines.
Ralimetinib: Investigated for cancer treatment.
Miransertib: Studied for Proteus syndrome.
These compounds share a similar core structure but differ in their substituents, leading to unique biological activities and therapeutic applications.
Properties
Molecular Formula |
C11H13N3O2 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-(2-methylpropyl)-1H-imidazo[4,5-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C11H13N3O2/c1-6(2)5-9-12-7-3-4-8(11(15)16)13-10(7)14-9/h3-4,6H,5H2,1-2H3,(H,15,16)(H,12,13,14) |
InChI Key |
LVLQFKFEPDMYEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC2=C(N1)C=CC(=N2)C(=O)O |
Origin of Product |
United States |
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